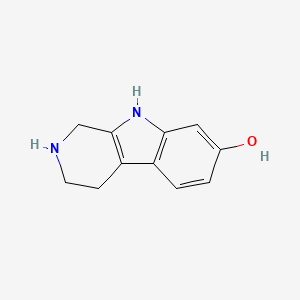
1,2-Dihydro-1-demethyl-harmalol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-1-demethyl-harmalol is a derivative of harmalol, an indole alkaloid found in various plants, particularly in the Peganum harmala (Syrian rue). This compound is part of a class of naturally occurring substances known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-demethyl-harmalol typically involves the reduction of harmalol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of harmalol. This approach is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1-demethyl-harmalol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmalol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Harmalol
Reduction: Fully saturated derivatives
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1-demethyl-harmalol involves its interaction with various molecular targets. It is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Harmalol: The parent compound, known for its similar biological activities.
Harmine: Another indole alkaloid with potent anticancer and antimicrobial properties.
Harmaline: Exhibits similar pharmacological effects, including antimicrobial and anticancer activities.
Uniqueness
1,2-Dihydro-1-demethyl-harmalol stands out due to its unique structural modifications, which enhance its biological activity and reduce potential side effects compared to its parent compound, harmalol .
Properties
CAS No. |
83177-17-7 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |
InChI |
InChI=1S/C11H12N2O/c14-7-1-2-8-9-3-4-12-6-11(9)13-10(8)5-7/h1-2,5,12-14H,3-4,6H2 |
InChI Key |
IWRXUIJKXFGEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


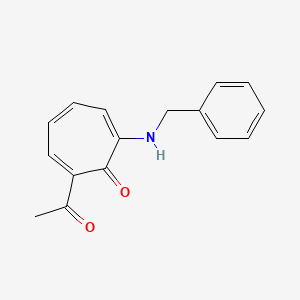
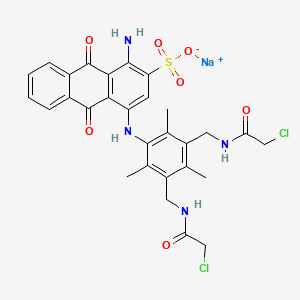
![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

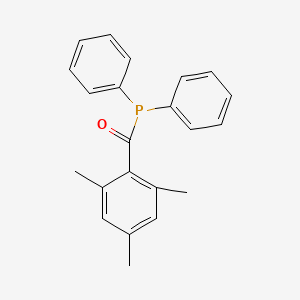
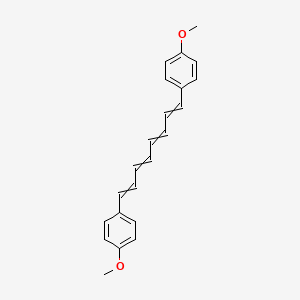
methanone](/img/structure/B14424648.png)
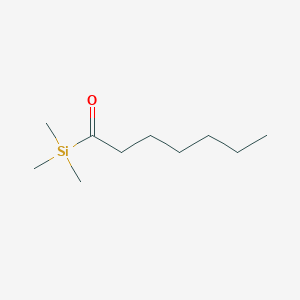
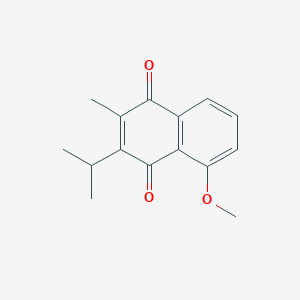
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
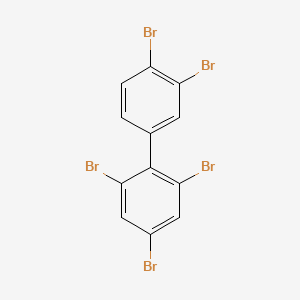
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
